A 939572
Description
Contextualization within Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Research
Stearoyl-CoA Desaturase 1 (SCD1) is a key microsomal enzyme responsible for catalyzing the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated long-chain fatty acids (SFAs). apexbt.comacs.org This enzymatic conversion, which includes the desaturation of stearoyl-CoA to oleoyl-CoA, represents a rate-limiting step in MUFA production. acs.org
Beyond metabolic implications, SCD1 is also critically involved in the survival and proliferation of various cancer cell types. oup.comcaymanchem.com Many cancer cells exhibit elevated de novo synthesis of SFAs, and SCD1's activity is vital for their survival by converting these SFAs into MUFAs, which are essential for membrane fluidity and cellular processes. oup.comcaymanchem.com Inhibition of SCD1 leads to the accumulation of SFAs and a depletion of MUFAs, which can trigger endoplasmic reticulum (ER) stress and ultimately induce programmed cell death, particularly in neoplastic cells. oup.comcaymanchem.com
Historical Perspective on Discovery and Initial Investigations of SCD1 Inhibitors
The exploration of SCD1 inhibitors commenced with the recognition of SCD1's significant involvement in metabolic diseases. Early efforts to identify compounds targeting SCD1 were often linked to research into potential treatments for obesity. nih.gov The discovery phase involved the identification and optimization of various chemical scaffolds. For instance, a series of potent, selective, and orally bioavailable SCD1 inhibitors were developed based on a pyridazine (B1198779) carboxamide template. acs.org Another notable class of compounds identified were piperidine-aryl urea-based SCD1 inhibitors. nih.gov
A 939572 represents a significant advancement in this lineage of SCD1 inhibitors. It is a synthetic compound that was developed with improved inhibitory activity and lipophilicity compared to earlier compounds in its class. apexbt.com The continuous discovery and refinement of small molecule SCD1 inhibitors have provided invaluable tools for both in vitro and in vivo preclinical studies, underscoring their potential as therapeutic agents, particularly in the context of cancer and metabolic disorders. caymanchem.com
This compound as a Benchmark Compound in SCD1 Inhibition Studies
This compound is widely regarded as a benchmark compound in the field of SCD1 inhibition research due to its high potency, selectivity, and consistent performance across a multitude of preclinical investigations. tocris.comrndsystems.comresearchgate.net Its established profile makes it a frequently utilized reference or control compound in studies aimed at evaluating novel SCD1 inhibitors or elucidating the biological functions of SCD1. researchgate.netoup.com
The compound demonstrates robust inhibitory activity against SCD1, with reported half-maximal inhibitory concentration (IC50) values consistently in the nanomolar range. This compound exhibits an IC50 of 0.4 nM for SCD1 activity in general. tocris.comrndsystems.comlipexogen.com More specifically, it has been reported with an IC50 of less than 4 nM for mouse SCD1 (mSCD1) and 37 nM for human SCD1 (hSCD1). apexbt.comselleckchem.comaacrjournals.org Importantly, this compound is selective for SCD1, showing preference over a range of kinases and hERG channels, which contributes to its utility as a precise pharmacological probe. tocris.comrndsystems.com
| Target | IC50 Value | Notes |
|---|---|---|
| SCD1 | 0.4 nM | General potency |
| Mouse SCD1 (mSCD1) | <4 nM | Specific to mouse enzyme |
| Human SCD1 (hSCD1) | 37 nM | Specific to human enzyme |
Preclinical research findings consistently highlight the diverse effects of this compound across various cell lines and in vivo models:
Antiproliferative and Pro-apoptotic Effects in Cancer: this compound effectively inhibits the proliferation of squamous cell carcinoma FaDu cells in vitro. tocris.comrndsystems.com In studies on clear cell renal cell carcinoma (ccRCC), it demonstrated a significant decrease in tumor cell proliferation and induced apoptosis in vitro and in vivo. aacrjournals.orgnih.govplos.org Its efficacy extends to other solid cancers, including thyroid, bladder, and breast cancer cells, where it has been shown to suppress proliferation and induce apoptosis. oup.com Additionally, it inhibits the proliferation of human non-small cell lung carcinoma H1299 cells in vitro. lipexogen.com
Mechanism of Action: The observed anti-cancer effects of this compound are mechanistically linked to its ability to induce endoplasmic reticulum (ER) stress. oup.comaacrjournals.orgnih.govplos.org This occurs as a consequence of the accumulation of saturated fatty acids and the subsequent depletion of monounsaturated fatty acids within cells, leading to disruptions in cellular lipid homeostasis and activation of stress response pathways. oup.com
Effects on Stem Cells: this compound has been shown to induce cell death in undifferentiated human embryonic stem cells (ESCs) and human pluripotent stem cells (hPSCs). tocris.comrndsystems.comlipexogen.com
Synergistic Therapeutic Potential: In preclinical models of ccRCC, the combined administration of this compound with the mTOR inhibitor temsirolimus (B1684623) resulted in a synergistic inhibition of tumor growth, both in vitro and in vivo. nih.govplos.org This suggests potential for combination therapies.
| Preclinical Model/Cell Line | Observed Effect of this compound |
|---|---|
| Squamous cell carcinoma FaDu cells (in vitro) | Inhibits proliferation. tocris.comrndsystems.com |
| Clear cell renal cell carcinoma (ccRCC) cells (Caki1, A498, Caki2, ACHN) (in vitro & in vivo) | Decreases tumor cell proliferation, induces apoptosis, induces endoplasmic reticulum (ER) stress. aacrjournals.orgnih.govplos.org |
| Various solid cancer cells (thyroid, bladder, breast) | Suppresses cancer cell proliferation and induces apoptosis. oup.com |
| Human non-small cell lung carcinoma H1299 cells (in vitro) | Inhibits proliferation. lipexogen.com |
| Undifferentiated human embryonic stem cells (ESCs) / Human pluripotent stem cells (hPSCs) | Induces cell death. tocris.comrndsystems.comlipexogen.com |
| ccRCC in combination with temsirolimus (in vitro & in vivo) | Synergistic inhibition of tumor growth. nih.govplos.org |
The consistent and well-documented preclinical efficacy of this compound across multiple disease models, coupled with its specific mechanism of SCD1 inhibition, solidifies its position as a crucial benchmark compound for advancing research in lipid metabolism and drug discovery.
Properties
Molecular Formula |
C20H22ClN3O3 |
|---|---|
Molecular Weight |
387.86 |
Synonyms |
4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide |
Origin of Product |
United States |
Molecular and Biochemical Characteristics of a 939572 Relevant to Research
Structural Classification and Core Scaffold Features
A 939572 is systematically named 4-(2-chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide rndsystems.comcaymanchem.comtocris.comfocusbiomolecules.comamericanelements.comglpbio.com. Its molecular formula is C20H22ClN3O3, with a molecular weight of 387.86 g/mol rndsystems.comcaymanchem.comtocris.comfocusbiomolecules.comamericanelements.combiorbyt.comcenmed.com.
The chemical structure of this compound is characterized by a piperidine (B6355638) ring linked to a phenyl ring via a carbamoyl (B1232498) (urea) group, with a 2-chlorophenoxy group attached to the piperidine ring ontosight.ai. This piperidine-aryl urea-based scaffold is central to its inhibitory mechanism against SCD1 glpbio.commedchemexpress.comambeed.cnapexbt.com. The discovery of this class of SCD1 inhibitors, including this compound, was reported in 2008 rndsystems.comglpbio.commedchemexpress.comapexbt.com.
Potency and Selectivity Profile as an SCD1 Inhibitor
This compound functions as a small molecule inhibitor that specifically targets SCD1 enzymatic activity medchemexpress.comnih.gov. SCD1 is a crucial enzyme in lipid metabolism, responsible for the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs) ontosight.ainih.govresearchgate.net.
This compound demonstrates high potency against both mouse (mSCD1) and human (hSCD1) stearoyl-CoA desaturase 1. In enzymatic assays, it exhibits an IC50 value of <4 nM for mSCD1 and 37 nM for hSCD1 glpbio.combiorbyt.comcenmed.commedchemexpress.comselleckchem.comtargetmol.com. Some sources also report an IC50 of 0.4 nM for SCD1 without specifying the species, or 6.3 nM for SCD1 rndsystems.comcaymanchem.comtocris.com. The compound's direct and specific interaction with SCD1 is suggested by its lack of inhibitory activity against SCD1 co-enzymes like cytochrome b5 and cytochrome b5 reductase glpbio.com.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 Value (nM) | Reference |
| mSCD1 | <4 | glpbio.combiorbyt.comcenmed.commedchemexpress.comselleckchem.comtargetmol.com |
| hSCD1 | 37 | glpbio.combiorbyt.comcenmed.commedchemexpress.comselleckchem.comtargetmol.com |
| SCD1 (general) | 0.4 | rndsystems.comtocris.com |
| SCD1 (general) | 6.3 | caymanchem.com |
Beyond its potent SCD1 inhibition, this compound has been noted for its selectivity. It shows selectivity for SCD1 over a range of kinases and hERG channels rndsystems.comtocris.com. This selectivity is a significant characteristic, as it minimizes off-target effects that can be associated with broader kinase inhibition nih.gov.
Table 2: Selectivity Profile of this compound
| Target Class | Selectivity | Reference |
| Kinases | Selective | rndsystems.comtocris.com |
| hERG channels | Selective | rndsystems.comtocris.com |
Mechanism of Action at the Cellular and Molecular Levels
Direct Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Enzymatic Activity
A 939572 functions as a potent, selective, and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) medchemexpress.comtocris.comcaymanchem.comrndsystems.comsigmaaldrich.com. SCD1 is an integral membrane protein located in the endoplasmic reticulum and is a critical enzyme in the fatty acid metabolism pathway tocris.com. It catalyzes the rate-limiting step in the biosynthesis of Δ9 monounsaturated fatty acids (MUFAs), specifically converting saturated fatty acids (SFAs) such as stearic acid (18:0) to oleic acid (18:1), and palmitic acid (16:0) to palmitoleic acid (16:1) tocris.comnih.govmdpi.com.
The inhibitory potency of this compound against SCD1 has been quantified through various studies. It exhibits IC50 values of less than 4 nM for murine SCD1 (mSCD1) and 37 nM for human SCD1 (hSCD1) medchemexpress.comsigmaaldrich.comcenmed.com. Other reports indicate an IC50 of 0.4 nM tocris.comrndsystems.com or 6.3 nM caymanchem.com for SCD1 inhibition. In a cellular assay, the desaturation index (DI IC50) in FaDu cells was determined to be approximately 4 nmol/L, indicating its potent inhibition of desaturation in a cellular context aacrjournals.org.
This compound has demonstrated a significant dose-dependent decrease in proliferation across various clear cell renal cell carcinoma (ccRCC) cell lines, including Caki1, A498, Caki2, and ACHN medchemexpress.comnih.gov. The IC50 values for proliferation inhibition in these cell lines are summarized in the table below.
| Cell Line | Proliferation IC50 (nM) |
| Caki1 | 65 |
| A498 | 50 |
| Caki2 | 65 |
| ACHN | 6 |
Impact on Monounsaturated Fatty Acid (MUFA) Biosynthesis and Cellular Lipid Profiles
The direct inhibition of SCD1 by this compound leads to a significant reduction in the cellular production of monounsaturated fatty acids mdpi.comontosight.airesearchgate.net. MUFAs are crucial components of biological structures, such as cell membranes, and play roles as signaling molecules tocris.comnih.gov.
Experimental evidence confirms that the effects of this compound are directly attributable to suppressed SCD1 activity and the subsequent reduction in MUFA levels. For instance, the addition of exogenous oleic acid (OA-BSA), which is a primary MUFA product of SCD1-mediated SFA hydrogenation, was shown to rescue the antiproliferative and apoptotic phenotypes induced by this compound treatment in ccRCC cells nih.govaacrjournals.orgnih.govaacrjournals.org. This rescue effect underscores the critical role of MUFA biosynthesis in maintaining cellular viability and proliferation, especially in certain cancer cell types.
Alteration of Saturated to Unsaturated Fatty Acid Ratios
The inhibition of SCD1 by this compound profoundly alters the balance between saturated and unsaturated fatty acids within cells and tissues. This compound has been shown to cause a potent reduction in the ratio of oleic acid to stearic acid in both liver and plasma samples from treated mice aacrjournals.org.
In ovarian cancer cells, inhibition of SCD1 by this compound modulates the lipid content by decreasing unsaturated fatty acyl chains in membrane phospholipids (B1166683) and concomitantly increasing long-chain saturated ceramides (B1148491) aacrjournals.org. This shift in lipid composition is significant, as studies have indicated a strong correlation between the ratio of unsaturated to saturated fatty acids in tumors and cancer development researchgate.net. The altered saturated/unsaturated free fatty acid concentrations observed after this compound treatment further emphasize its role in reprogramming cellular lipid profiles plos.org.
Downstream Cellular Signaling Perturbations
Beyond its direct effects on lipid metabolism, this compound triggers a series of downstream cellular signaling perturbations that contribute to its observed biological outcomes, particularly in the context of cell growth and survival.
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
A significant downstream effect of this compound-mediated SCD1 inhibition is the induction of endoplasmic reticulum (ER) stress nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net. Gene array analysis of ccRCC cells treated with this compound revealed a marked increase in the expression of ER stress response genes, which are associated with the Unfolded Protein Response (UPR) nih.govnih.govaacrjournals.orgresearchgate.net. The UPR is a crucial cellular mechanism that activates in response to the accumulation of misfolded and unfolded proteins within the ER lumen nih.govaacrjournals.org. This induction of ER stress provides a key mechanistic insight into the cellular effects of SCD1 inhibition nih.gov.
Inhibition of SCD1 by this compound directly leads to UPR and heightened ER stress, which, in turn, results in the increased production and activation of Activating Transcription Factor 6 (ATF6) nih.govaacrjournals.org. Under conditions of prolonged ER stress, the cell's response mechanisms can ultimately lead to the initiation of apoptosis, a form of programmed cell death nih.govaacrjournals.org.
Activation of ER Stress Markers (e.g., BiP, CHOP, HERPUD1, GADD45, CDBPβ, ATF6)
The induction of ER stress and UPR by this compound is evidenced by the upregulation of specific molecular markers. Studies have shown that the mRNA expression levels of several key ER stress markers, including Binding immunoglobulin Protein (BiP), C/EBP Homologous Protein (CHOP), HECT, UBA and WWE domain containing 1 (HERPUD1), Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), and CCAAT/enhancer-binding protein beta (CDBPβ), are significantly upregulated in ccRCC cell lines following treatment with this compound nih.govaacrjournals.org.
Furthermore, ATF6, a central mediator of the UPR stress response, is activated upon SCD1 inhibition nih.govaacrjournals.org. The activation of ATF6 subsequently triggers the expression of numerous downstream mediators within the ER stress response pathway, including X-box binding protein 1 (XBP1), BiP, Heat Shock Protein 90kDa Beta (HSP90B1), GADD45a, HERPUD1, and CHOP nih.gov. Western blot analysis has confirmed the increased expression of ER stress markers such as BiP, CHOP, and spliced XBP1 in response to this compound treatment nih.gov. Importantly, experimental knockdown of ATF6 using shRNAs was found to block the induction of these ER stress response genes (e.g., CHOP, HERPUD1, GADD45a) in response to this compound, and notably, it also rescued the phenotypes induced by this compound treatment, underscoring the critical role of ATF6 in this mechanism nih.govnih.govaacrjournals.org.
Modulation of Oncogenic Signaling Pathways
This compound's inhibition of SCD1 also modulates several oncogenic signaling pathways, contributing to its observed anti-proliferative and pro-apoptotic effects in various cancer models. The compound has been shown to inhibit the proliferation and induce apoptosis in a range of cancer cell lines, including Caki1, A498, Caki2, and ACHN ccRCC cells medchemexpress.comnih.govnih.gov. It also inhibits the proliferation of squamous cell carcinoma FaDu cells and induces cell death in undifferentiated human embryonic stem cells (ESCs) tocris.comrndsystems.com. Furthermore, this compound has been observed to decrease the migration and invasion capabilities of ErbB2-overexpressing breast cancer cells researchgate.net.
Lipid metabolism is intricately linked with several oncogenic signaling pathways, including the PI3K/AKT/mTOR, JAK/STAT, Hippo, and NF-κB pathways, all of which play roles in driving tumor progression researchgate.netnih.govmdpi.com. This compound has been shown to inhibit the phosphorylation of the PI3K/Akt pathway, leading to a marked reduction in the viability of lung cancer cells nih.gov.
SCD1-mediated regulation of cancer stemness has been linked to the Hippo signaling pathway and the Wnt-β-catenin pathway aging-us.com. Inhibition of SCD1 by this compound can up-regulate the expression of YAP (Yes-associated protein) and β-catenin, as well as the phosphorylation level of β-catenin (Ser-552), indicating its influence on these crucial pathways involved in cell proliferation and stemness aging-us.com.
Research has also indicated that the NF-κB signaling pathway is significantly altered in Colo205 cells following this compound treatment tandfonline.com. This pathway contributes to the upregulation of de novo ceramide synthesis caused by SCD1 deficiency, with reduced MUFA synthesis contributing to the SCD1 inhibition-induced NF-κB activation tandfonline.com.
Beyond these, SCD1 inhibition by this compound can promote ferroptosis (a form of regulated cell death characterized by iron-dependent lipid peroxidation) and apoptosis, thereby inhibiting the growth, migration, and invasion of cancer cells aacrjournals.orgaging-us.com. This compound also influences cell adhesion markers, upregulating E-cadherin expression and down-regulating N-cadherin expression medchemexpress.com. Furthermore, treatment with this compound leads to the down-regulation of cyclins D1, Rb, PCNA, Cdk4, and Cdk6, while cyclin E1 is up-regulated, indicating its impact on cell cycle progression medchemexpress.com.
Wnt/β-Catenin Pathway Dysregulation
Inhibition of SCD1 by this compound has been shown to suppress the Wnt/β-catenin signaling pathway nih.govsemanticscholar.orgfrontiersin.orgsciengine.com. The canonical Wnt/β-catenin pathway plays a significant role in tumorigenesis across various cancer types frontiersin.org. SCD1's role in this pathway is partly mediated by the MUFAs it produces, such as palmitoleic acid, which are essential for the acylation and subsequent activation of Wnt proteins nih.govsciengine.com. By inhibiting SCD1, this compound reduces the availability of these MUFAs, thereby impeding Wnt ligand secretion and activity, which in turn leads to the suppression of β-catenin signaling nih.govsciengine.com.
Research indicates a positive correlation between SCD1 and Wnt/β-catenin signaling in human hepatocellular carcinoma and clear cell renal cell carcinoma cells nih.gov. Furthermore, SCD1 inhibition by this compound has been observed to decrease the expression of β-catenin and its downstream targets, such as activating transcription factor 3 (ATF3) nih.gov. This suppression of Wnt/β-catenin signaling by SCD1 inhibition can lead to enhanced production of C-C motif chemokine ligand 4 (CCL4) in tumor cells, which is important for recruiting dendritic cells and subsequently CD8+ T cells into tumors, thereby enhancing antitumor immune responses nih.govsciengine.com. This compound has also been shown to effectively inhibit the β-catenin/CYP19A1 axis and estrogen biogenesis semanticscholar.org.
Hippo Pathway Influence
This compound, through its inhibition of SCD1, also influences the Hippo/YAP signaling pathway, which is critical for regulating organ size, cell proliferation, and stem cell self-renewal nih.govijbs.com. Studies have demonstrated that SCD1 promotes the stemness of ovarian cancer stem cells via the Hippo/YAP pathway ijbs.com. Downregulation of SCD1, either through genetic knockdown or treatment with this compound, has been shown to significantly increase the proportion of cells in the G0–G1 phase and decrease those in the S phase, thereby affecting cell cycle progression nih.gov. This suggests a role for SCD1 in regulating the cell cycle through its interaction with the Hippo-YAP pathway nih.gov.
Furthermore, SCD1 expression has been found to correlate with key Hippo pathway proteins, such as YAP and TEAD1 nih.gov. Inhibition of SCD1 has been observed to block YAP/TAZ signaling, which can be activated by the Wnt/β-catenin pathway, indicating a potential crosstalk between these pathways in mediating the effects of SCD1 on tumor growth, metastasis, and cancer stem cell properties sciengine.com.
Sterol Regulatory Element-Binding Protein (SREBP) Signaling
This compound's inhibition of SCD1 has a direct impact on Sterol Regulatory Element-Binding Protein (SREBP) signaling, a central pathway in lipid biosynthesis. SCD1 inhibition leads to the downregulation of cellular lipid biosynthesis, which contributes to the suppression of tumor growth and initiation via the SREBP signaling pathway esmed.org. SREBP-1 is a key transcription factor that regulates de novo lipogenesis by activating genes involved in lipid synthesis, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and SCD1 itself physiology.org.
The absence of oleate (B1233923), a major MUFA produced by SCD1, in SCD1-deficient hepatocytes primarily accounts for changes in SREBP-1 expression physiology.org. Treatment with the SCD1 inhibitor this compound, or SCD1 knockdown, affects SREBP-1 cellular localization and expression physiology.org. Specifically, oleate supplementation has been shown to increase SREBP-1 expression even in the presence of this compound, highlighting the crucial role of MUFAs in SREBP-1 activation physiology.org. Additionally, loss of SCD1 activity has been observed to induce Xbp-1 splicing, which subsequently activates cholesterol synthesis genes physiology.org. This suggests a broader impact of SCD1 inhibition on lipid and cholesterol homeostasis through SREBP-mediated pathways.
Influence on Adipogenic and Lipogenic Gene Expression
This compound, by inhibiting SCD1, significantly influences both adipogenic (fat cell formation) and lipogenic (lipid synthesis) gene expression sigmaaldrich.comuoguelph.canih.gov. SCD1 plays a critical role in hepatic lipogenesis and adipogenesis nih.gov. Treatment with this compound has been shown to decrease the expression of lipogenic genes uoguelph.ca.
Detailed research findings indicate that this compound treatment significantly reduces the expression of key adipogenic differentiation marker genes, such as Pparg (peroxisome proliferator-activated receptor gamma), Fasn (fatty acid synthase), Fabp4 (fatty acid-binding protein 4), and C/ebpα (CCAAT/enhancer-binding protein alpha) nih.govresearchgate.net. This inhibition also leads to a notable decrease in lipid droplet accumulation and triglyceride (TG) content in cells nih.govresearchgate.net. These findings underscore this compound's ability to modulate lipid metabolism by downregulating the genetic programs responsible for fat synthesis and storage.
Role of ATF3 Signaling in SCD1 Inhibition
The effects of SCD1 inhibition on gene expression are partly mediated through the activating transcription factor 3 (ATF3) signaling pathway nih.govnih.gov. SCD1 inhibition has been found to suppress the expression of β-catenin and its downstream molecule, ATF3 nih.gov. ATF3 is known to be a transcription factor that negatively regulates CCL4 expression nih.gov. Therefore, SCD1 inhibition, by suppressing ATF3, enhances the production of CCL4 in tumor tissues, which in turn promotes the recruitment of immune cells nih.gov.
Furthermore, studies suggest that SCD1 acts upstream of ATF3 signaling, as SCD1 knockdown has been shown to suppress MYCN gene expression via ATF3 pathways nih.gov. The inhibition of SCD1 also induces endoplasmic reticulum (ER) stress, which subsequently activates the PERK/eIF2α/ATF4/ATF3 pathway researchgate.net. Importantly, inhibiting PERK or knocking down ATF3 can rescue the ER stress and cell growth suppression induced by SCD1 inhibition researchgate.net. This indicates a complex interplay where SCD1 inhibition leads to ER stress, which then activates ATF3, a key mediator in the cellular response to this stress.
Interaction with RNA Methyltransferase Pathways (e.g., METTL16, YTHDC2)
This compound's mechanism of action extends to interactions with RNA methyltransferase pathways, particularly involving METTL16 and YTHDC2 rsc.orgresearchgate.netpatsnap.comnih.gov. Recent research has highlighted the role of the METTL16-YTHDC2 axis in regulating lipid metabolism and tumor progression, especially in papillary thyroid carcinoma (PTC) researchgate.netpatsnap.comnih.govresearchgate.netcjcrcn.org.
Specifically, overexpression of METTL16 has been shown to increase the abundance of N6-methyladenosine (m6A) in SCD1-expressing cells, leading to increased RNA decay via the m6A reader protein YTHDC2 researchgate.netpatsnap.comnih.gov. This METTL16-YTHDC2 axis boosts the m6A modification of SCD1 mRNA, thereby accelerating its degradation and inhibiting lipid metabolism researchgate.netcjcrcn.org. Conversely, downregulation of METTL16 enhances lipid metabolism and promotes the malignant progression of PTC patsnap.comnih.govresearchgate.net.
The SCD1 inhibitor this compound has been demonstrated to inhibit growth and slow down lipid metabolism in PTC cells researchgate.netpatsnap.comnih.gov. These findings confirm the crucial role of METTL16 in restraining PTC progression through SCD1-activated lipid metabolism in cooperation with YTHDC2, suggesting that combining METTL16 modulation with anti-SCD1 blockade could be an effective therapeutic strategy for PTC researchgate.netpatsnap.comnih.gov.
Preclinical Biological Effects and Therapeutic Area Investigations
Effects on Cancer Cell Biology
A 939572, as an SCD1 inhibitor, has shown promising preclinical anti-tumor effects by inhibiting cancer cell proliferation and inducing cell death across a range of cancer types. The observed anticancer activity is often linked to the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis due to the accumulation of saturated fatty acids researchgate.netnih.govnih.govaacrjournals.orgsciengine.comaacrjournals.org.
Inhibition of Cancer Cell Proliferation Across Various Cancer Types
This compound has been demonstrated to suppress the growth and proliferation of cancer cells in various in vitro and in vivo models. Its mechanism of action often involves disrupting lipid metabolism, which is critical for rapidly proliferating cancer cells nih.govmdpi.com.
This compound has been extensively studied for its effects on clear cell renal cell carcinoma (ccRCC). Treatment of ccRCC cell lines with this compound leads to a dose-dependent decrease in cell proliferation and induces apoptosis researchgate.netnih.govaacrjournals.orgmedchemexpress.comresearchgate.net. This effect is mediated by the induction of endoplasmic reticulum (ER) stress response signaling nih.govaacrjournals.orgaacrjournals.org. The antiproliferative and apoptotic phenotypes induced by this compound can be rescued by supplementing the growth medium with oleic acid (OA-BSA), indicating that these effects are specifically caused by reduced SCD1 activity researchgate.netaacrjournals.orgresearchgate.net.
Table 1: IC50 Values of this compound in ccRCC Cell Lines
| Cell Line | IC50 (nM) | Effect | Source |
| Caki1 | 65 | Decreased proliferation, induced apoptosis | medchemexpress.com |
| A498 | 50 | Decreased proliferation, induced apoptosis | medchemexpress.com |
| Caki2 | 65 | Decreased proliferation, induced apoptosis | medchemexpress.com |
| ACHN | 6 | Decreased proliferation, induced apoptosis | medchemexpress.com |
Furthermore, combinatorial application of this compound with the mTOR inhibitor temsirolimus (B1684623) has shown synergistic inhibition of tumor growth both in vitro and in vivo in ccRCC xenograft models nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.commdpi.com.
In the context of papillary thyroid carcinoma (PTC), this compound has been shown to inhibit growth and slow down lipid metabolism in PTC cells nih.govnih.govpatsnap.com. Research indicates that the downregulation of METTL16 enhances lipid metabolism and promotes the malignant progression of PTC, and this compound's action in inhibiting growth and lipid metabolism in PTC cells confirms the crucial role of SCD1-activated lipid metabolism in PTC progression nih.govnih.gov. However, some studies have noted a minimal response in certain PTC cell lines at high doses of this compound, suggesting a nuanced role or potential for drug resistance in well-differentiated lesions mayo.eduoup.com.
This compound demonstrates anticancer activity by reducing cell proliferation and triggering cell killing in human non-small cell lung carcinoma (NSCLC) cells biosynth.com. Specifically, it has been used to inhibit the proliferation of human non-small cell lung carcinoma H1299 cells in vitro caymanchem.com. Additionally, this compound has been shown to potentiate the effect of ferroptosis inducers in NSCLC cells, including A549 and H1299 cells, by exerting an opposite effect to SCD overexpression on cell viability and lipid peroxidation nih.gov.
The inhibition of SCD1 by this compound has been found to impair the proliferation of gastric cancer cells biosynth.comfrontiersin.org. Studies have shown that this compound significantly reduced the volume of primary human gastric cancer xenografts in mice, with the mean tumor volume being reduced by approximately 50% compared to vehicle-treated mice mdpi.commdpi.com. This suggests a role for this compound in hindering gastric carcinogenesis and metastasis mdpi.com.
This compound has demonstrated efficacy in colorectal cancer models. It significantly reduced the volume of primary human colorectal cancer xenografts in mice nih.govmdpi.com. Mechanistically, this compound induces cell apoptosis in colorectal cancer cells by promoting ceramide synthesis sciengine.comsigmaaldrich.com. This is mediated by the activation of NF-κB signaling, with reduced MUFA synthesis contributing to the SCD1 inhibition-induced NF-κB activation sciengine.com. In in vitro studies, combined treatment of different colorectal cancer cell lines with SCD1 inhibitors like this compound and ACSL inhibitors decreased cell viability more effectively than either inhibitor alone nih.gov.
Effects on Metabolic Regulation and Disorders
Reduction of Desaturation Indices in In Vivo Models
This compound demonstrates robust in vivo activity, leading to a dose-dependent reduction in desaturation indices medchemexpress.comtaiclone.comsigmaaldrich.comglpbio.comapexbt.com. In studies involving ob/ob mice, this compound effectively lowered the desaturation index, specifically the 18:0/18:1n9 ratio sigmaaldrich.comglpbio.comapexbt.com. For instance, administration of this compound (10 mg/kg bid p.o. for 5 days) in ob/ob mice resulted in a significant decrease in the 18:0/18:1n9 ratio from 26.9 to 8.47 in the liver and from 15.4 to 7.35 in plasma sigmaaldrich.com. Furthermore, the compound was observed to reduce the triglyceride desaturation index in a dose-dependent manner glpbio.comapexbt.com. This effect underscores its capacity to modulate fatty acid profiles in living systems by inhibiting SCD1 activity.
Table 1: Effect of this compound on Desaturation Indices in Ob/Ob Mice
| Tissue/Fluid | Baseline 18:0/18:1n9 Ratio | Post-Treatment 18:0/18:1n9 Ratio |
| Liver | 26.9 | 8.47 |
| Plasma | 15.4 | 7.35 |
Data derived from in vivo studies with 10 mg/kg bid p.o. This compound over 5 days sigmaaldrich.com.
Amelioration of Obesity and Hepatic Steatosis in Preclinical Models
This compound has shown efficacy in ameliorating obesity and hepatic steatosis in various preclinical models rsc.orgpatsnap.comnih.gov. In diet-induced obesity (DIO) mouse models, treatment with this compound led to a reduction in body weight, plasma insulin (B600854) levels, and both plasma and liver triglycerides rsc.org. Investigations into tissue-specific effects revealed that the anti-obesity and anti-steatotic effects of this compound were dependent on the presence of intestinal SCD1, rather than hepatic SCD1 patsnap.comnih.gov. In high-fat diet (HFD)-fed Scd1fl/fl and Scd1ΔIE mice, this compound treatment resulted in decreased body weight and liver weight, alongside improvements in insulin resistance and reduced serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and cholesterol nih.gov. The compound also significantly reduced hepatic lipid accumulation in these models nih.gov. These findings suggest that targeting intestinal SCD1 with inhibitors like this compound could be a promising strategy for treating obesity and associated metabolic disorders nih.gov.
Modulation of Insulin Sensitivity and Glucose Tolerance in Animal Models
Modulation of insulin sensitivity and glucose tolerance has been observed with this compound in animal models rsc.orgwindows.netresearchgate.netnih.govbiorxiv.org. In a diet-induced obesity mouse model, this compound was found to increase insulin sensitivity rsc.org. Further research indicated that in HFD-fed mice, this compound treatment prevented the diet-induced decrease in hepatic fatty acid amide hydrolase (FAAH) activity and normalized hepatic anandamide (B1667382) (AEA) levels, which contributed to improved insulin sensitivity . SCD1-deficient mouse models are known to be protected against diet-induced hyperglycemia nih.gov. While the global deletion of SCD1 in mice has been associated with improved glucose tolerance and resistance to high-fat diet-induced obesity, the broad inhibition of SCD1 can have complex effects on pancreatic islets nih.gov. Preclinical studies utilizing this compound have incorporated assessments of glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to evaluate its metabolic impact windows.netresearchgate.netbiorxiv.org.
Prevention of Adipogenic Differentiation and Hepatic Lipogenesis
This compound has demonstrated the ability to prevent adipogenic differentiation and hepatic lipogenesis rsc.orgnih.govnih.govresearchgate.net. As an SCD1 inhibitor, this compound significantly reduced lipid droplets and cellular triglyceride content in models of adipogenic differentiation nih.gov. This inhibitory effect extended to the downregulation of key adipogenic differentiation marker genes, including Pparg, Fasn, Fabp4, and C/ebpα nih.govnih.govresearchgate.net. Furthermore, treatment with this compound led to a notable decrease in the levels of specific fatty acids, such as C16:0, C16:1, C18:0, and C18:1 nih.gov. This compound is frequently employed as a reference compound in studies evaluating novel SCD1 inhibitors for their capacity to prevent adipogenic differentiation and hepatic lipogenesis nih.govresearchgate.net. Although another compound, E6446, was reported to exhibit greater potency, this compound consistently demonstrated its inhibitory effects on these processes nih.govresearchgate.net.
Table 2: Effect of SCD1 Inhibition by this compound on Adipogenic Markers
| Marker/Parameter | Observed Effect (vs. control) |
| Lipid Droplets | Markedly Decreased |
| Cellular TG Content | Markedly Decreased |
| Pparg Gene Expression | Downregulated |
| Fasn Gene Expression | Downregulated |
| Fabp4 Gene Expression | Downregulated |
| C/ebpα Gene Expression | Downregulated |
| C16:0 Fatty Acid Levels | Decreased |
| C16:1 Fatty Acid Levels | Decreased |
| C18:0 Fatty Acid Levels | Decreased |
| C18:1 Fatty Acid Levels | Decreased |
Data compiled from studies on adipogenic differentiation models nih.govnih.govresearchgate.net.
Effects on Stem Cell Fate
Induction of Cell Death in Undifferentiated Human Embryonic Stem Cells (ESCs) and Pluripotent Stem Cells (hPSCs)
This compound has been shown to induce cell death specifically in undifferentiated human embryonic stem cells (ESCs) and pluripotent stem cells (hPSCs) medchemexpress.comrndsystems.comcaymanchem.comtocris.comtargetmol.comtocris.comoup.com. This effect is attributed to its inhibition of SCD1, an enzyme critical for lipid metabolism and expressed in hPSCs caymanchem.com. The mechanism underlying this induced cell death involves the induction of an endoplasmic reticulum (ER) stress response oup.comnih.govnih.govnih.gov. Notably, the cell death caused by SCD1 inhibitors like this compound can be completely rescued by the exogenous supplementation of oleate (B1233923), which is the enzymatic product of SCD1 activity oup.comnih.gov. This observation highlights the essential role of SCD1 activity and the production of monounsaturated fatty acids (MUFAs) for the survival and maintenance of these undifferentiated stem cell populations nih.gov.
Preclinical in Vivo Research and Model Systems
Efficacy in Xenograft Models of Cancer
Preclinical studies have demonstrated the efficacy of A 939572 in inhibiting tumor growth across a range of cancer xenograft models. The compound's mechanism of action often involves the induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells mdpi.comnih.govnih.gov.
In athymic nude mice bearing A498 clear cell renal cell carcinoma (ccRCC) xenografts, this compound monotherapy resulted in a notable reduction in tumor volume. Specifically, this compound treatment alone led to approximately 20-30% reductions in tumor volume compared to placebo control, with statistical significance observed towards the end of the four-week treatment period taiclone.comnih.govmedchemexpress.comtargetmol.com.
A more pronounced effect on tumor volume reduction was observed when this compound was administered in combination with temsirolimus (B1684623), an mTOR inhibitor. This combinatorial approach yielded over a 60% decrease in tumor volume compared to placebo control by the study's completion, with significant reductions evident as early as one week into treatment taiclone.comnih.govmedchemexpress.comtargetmol.com. This synergistic anti-tumor activity has also been reported in other cancer types. For instance, this compound significantly reduced the volume of primary human gastric cancer and colorectal cancer xenografts in mice mdpi.com. In a non-small cell lung cancer (NSCLC) mouse xenograft model, this compound, when combined with amodiaquine (B18356), demonstrated robust synergistic anti-cancer efficacy, enhancing the inhibitory effect on tumor growth jst.go.jp.
Table 1: Tumor Volume Reduction in A498 ccRCC Xenograft Model
| Treatment Group | Approximate Tumor Volume Reduction (vs. Placebo Control) | Onset of Significant Reduction |
| This compound Monotherapy | 20-30% taiclone.comnih.govmedchemexpress.comtargetmol.com | Last week of treatment nih.govmedchemexpress.com |
| Temsirolimus Monotherapy | 20-30% taiclone.comnih.govmedchemexpress.comtargetmol.com | Last week of treatment nih.govmedchemexpress.com |
| This compound + Temsirolimus Combination | >60% taiclone.comnih.govmedchemexpress.comtargetmol.com | Approximately 1 week nih.govmedchemexpress.com |
This compound has consistently shown an inhibitory effect on tumor growth in various preclinical models. Beyond ccRCC, its anti-tumor efficacy has been demonstrated in SMAD4-mutant xenograft models, encompassing pancreatic, gastric, and colorectal lineages tangotx.comaacrjournals.org. Studies on gastric cancer xenografts specifically noted that this compound treatment inhibited tumor growth, reversing the tumor-promoting effects observed with increased SCD1 expression aging-us.com. The synergistic inhibition of tumor growth with this compound in combination with other therapeutic agents, such as temsirolimus in ccRCC and amodiaquine in lung cancer, highlights its potential in multi-targeted cancer therapy mdpi.comnih.govnih.govjst.go.jp.
Regarding metastasis, SCD1 is generally implicated in promoting cancer cell proliferation, migration, and metastasis mdpi.com. However, the impact of SCD1 inhibition on metastasis can be complex and context-dependent. In some studies involving melanoma and ovarian cancer cells, blocking SCD1 with this compound was observed to trigger ER stress, which subsequently led to enhanced invasion and metastatic dissemination to the lung in mice nih.gov. This suggests that the role of SCD1 inhibition in metastatic processes may vary depending on the specific cancer type and cellular context, potentially influenced by factors such as the ER stress response nih.gov.
Efficacy in Diet-Induced Obesity and Metabolic Disorder Models
This compound has also been investigated for its effects on metabolic disorders, particularly diet-induced obesity, given SCD1's critical role in lipid homeostasis rsc.orgpnas.orgnih.gov.
In diet-induced obesity models in mice, this compound treatment led to a decrease in body weight rsc.org. Further studies using high-fat diet (HFD)-fed mice revealed that this compound ameliorated obesity, resulting in decreased body weight and liver weight nih.gov. Interestingly, this anti-obesity effect was found to be dependent on the presence of intestinal SCD1, rather than hepatic SCD1 nih.govpatsnap.comresearchgate.net. In cancer xenograft studies, animals treated with this compound maintained a healthy weight throughout the treatment period, indicating no significant adverse impact on body weight in these models mdpi.comnih.govtargetmol.com.
This compound significantly alters lipid profiles in both liver and plasma, demonstrating its metabolic regulatory capabilities. In diet-induced obesity models, treatment with this compound resulted in a decrease in plasma insulin (B600854) and plasma triglycerides rsc.org. It also exhibited dose-dependent desaturation index lowering effects in plasma samples from mice sigmaaldrich.comaacrjournals.org.
Table 2: Impact of this compound on Body Weight and Lipid Profile in Diet-Induced Obesity (HFD-fed Mice)
| Parameter | Effect of this compound Treatment | Supporting Evidence |
| Body Weight | Decreased | rsc.orgnih.gov |
| Liver Weight | Decreased | nih.gov |
| Plasma Insulin | Decreased | rsc.org |
| Plasma Triglycerides | Decreased | rsc.org |
| Liver Lipid Accumulation | Reduced (TC, TG, NEFA) | nih.gov |
| Serum ALT, AST, Cholesterol | Lowered | nih.gov |
| Hepatic FAAH Activity | Reduction prevented | pnas.orgnih.gov |
| Hepatic AEA Levels | Normalized | pnas.orgnih.gov |
| Insulin Sensitivity | Improved | rsc.orgpnas.orgnih.govnih.gov |
Considerations for In Vivo Study Design
Designing in vivo studies with this compound requires careful consideration of several factors to ensure robust and interpretable results. The tissue-specific roles of SCD1 are paramount; for example, the anti-obesity and hepatic steatosis effects of this compound were found to be dependent on intestinal SCD1, rather than liver-specific SCD1 nih.govpatsnap.com. This highlights the importance of selecting appropriate animal models and potentially tissue-specific interventions to elucidate precise mechanisms.
Comparison with genetic knockouts has revealed that the pharmacological inhibition by this compound can be less effective than genetic deletion of SCD in inhibiting tumor proliferation in in vivo xenograft models, suggesting potential compensatory mechanisms or incomplete inhibition by the compound tangotx.comaacrjournals.org. This underscores the need for comprehensive mechanistic studies alongside efficacy assessments.
Researchers often employ various routes of administration and frequencies for this compound, depending on the study's objectives and the disease model targetmol.comaging-us.com. The selection of appropriate disease models, such as specific cancer xenografts (e.g., ccRCC, gastric, lung, SMAD4-mutant) or diet-induced obesity models, is crucial for addressing specific research questions mdpi.comnih.govjst.go.jptangotx.comnih.gov. Furthermore, preclinical studies frequently explore combination therapies with this compound and other agents (e.g., temsirolimus, amodiaquine) to identify synergistic effects and potential multi-targeted therapeutic strategies mdpi.comnih.govnih.govjst.go.jp. Key parameters to monitor in these studies include tumor volume, body weight, liver weight, insulin resistance, and detailed serum and liver lipid profiles sigmaaldrich.comrsc.orgpnas.orgnih.govtargetmol.comaging-us.comnih.govaacrjournals.orgnih.gov. Comprehensive observation of animals throughout the study is also an essential aspect of in vivo research design.
Formulation Strategies for In Vivo Delivery (e.g., PEGylated liposomes)
The successful translation of chemical compounds from in vitro studies to in vivo preclinical research necessitates the development of effective formulation strategies. For this compound, a potent stearoyl-CoA desaturase 1 (SCD1) inhibitor, its inherent insolubility in aqueous media presents a significant challenge for systemic delivery in biological systems. lipexogen.comebiohippo.com To overcome this limitation and enable its evaluation in various preclinical models, specialized formulation approaches, particularly involving lipid-based delivery systems like PEGylated liposomes, have been developed. lipexogen.comebiohippo.comcreative-biostructure.com
PEGylated liposomes are designed to enhance the pharmacokinetic profile of encapsulated drugs by increasing their circulation time and reducing their uptake by the reticuloendothelial system. The polyethylene (B3416737) glycol (PEG) coating on the liposome (B1194612) surface provides a steric barrier that minimizes opsonization and subsequent rapid clearance from the bloodstream. nih.gov For this compound, pre-formulated PEGylated liposomal versions are available, specifically engineered for optimal in vivo performance. lipexogen.comebiohippo.comcreative-biostructure.com These formulations ensure the compound's solubilization and facilitate its delivery for preclinical research. lipexogen.com
Detailed research findings on the characteristics of this compound liposomal formulations highlight key parameters essential for their in vivo application. These formulations typically involve the encapsulation of this compound within liposomes composed of specific lipid concentrations and suspended in appropriate hydration solutions. lipexogen.comcreative-biostructure.com Dynamic Light Scattering (DLS) analysis is commonly employed to characterize the size distribution and polydispersity of these liposomal preparations, confirming their suitability for systemic administration. lipexogen.com
The following interactive data table summarizes typical characteristics of PEGylated liposomal formulations of this compound, based on reported specifications:
Table 1: Characteristics of PEGylated Liposomal this compound Formulation
| Characteristic | Value | Source |
| Active Ingredient | This compound | creative-biostructure.com |
| Formulation Type | PEGylated Liposomes | lipexogen.comebiohippo.comcreative-biostructure.com |
| This compound Concentration | 500 mcg/mL | lipexogen.comcreative-biostructure.com |
| Total Lipid Concentration | 60 mM | lipexogen.comcreative-biostructure.com |
| Hydration Solution | 292 mM sucrose, 0.5% DPBS (1X) | lipexogen.comcreative-biostructure.com |
| Average Size (Liposomes) | 70-120 nm | lipexogen.comebiohippo.comcreative-biostructure.com |
| Polydispersity Index (PDI) | Typical batch data available | lipexogen.com |
| Aqueous Solubility | Solubilized (this compound is otherwise insoluble) | lipexogen.comebiohippo.com |
This pre-formulated liposomal approach ensures that this compound, despite its aqueous insolubility, can be effectively delivered in vivo to exert its biological activity as an SCD1 inhibitor in various preclinical models. lipexogen.comebiohippo.commedchemexpress.com
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Development of Analogues and Related Chemical ScaffoldsThe field of SCD1 inhibitor development has seen a diverse array of analogues and chemical scaffolds emerge. Initial inhibitors from Xenon Pharmaceuticals were characterized by a central pyridazine (B1198779) or pyridine (B92270) core, functionalized with a piperazine (B1678402) benzamide (B126) and a carboxamide.gsartor.orgSubsequent modifications led to the exploration of various replacements for the core, including other monocyclic and bicyclic rings such as pyrimidine, pyrazole, thiazole (B1198619), and simple phenyl rings, as well as four-membered azetidine (B1206935) and five-membered pyrrolidine (B122466) rings.gsartor.org
The piperazine benzamide portion was also extensively modified, yielding structures like piperidine (B6355638) benzamide, aniline (B41778) piperidine, bicyclic systems, cyclohexanes, or tetrahydropyrimidines. gsartor.org Bioisosteric replacements for the carboxamide moiety included imidazolines, oxadiazoles (B1248032) (various regioisomers), imidazopyridines, and cyclic ureas. gsartor.org Abbott scientists, for instance, developed pyridazine heteroaryl-based SCD1 inhibitors by substituting pyrazine (B50134) with piperidine aryl ethers. rsc.orgresearchgate.net Other notable analogues include thiazole and thiadiazole derivatives reported by Merck Frosst, and pyridazine and pyridine carboxamide molecules from Yumanity Therapeutics. rsc.orgresearchgate.netresearchgate.net Advanced computational techniques, such as core hopping from known inhibitors like A 939572, SAR707, and MF-438, continue to facilitate the design and discovery of novel chemical structures with entirely new scaffolds. nih.gov
Research Methodologies and Analytical Approaches Utilized
Molecular and Biochemical Techniques
Enzymatic Activity Assays (for SCD1)
Enzymatic activity assays are fundamental to characterizing the inhibitory potency and specificity of compounds like A 939572 against target enzymes. These assays directly measure the enzyme's catalytic activity in the presence and absence of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
This compound has been identified as a potent stearoyl-CoA desaturase 1 (SCD1) inhibitor. Studies have reported varying IC50 values, reflecting its high potency. For instance, this compound exhibits an IC50 of 0.4 nM for SCD1 rndsystems.comtocris.com. Other research indicates an IC50 of 6.3 nM for SCD1 caymanchem.com, and specifically, less than 4 nM for murine SCD1 (mSCD1) and 37 nM for human SCD1 (hSCD1) cenmed.com. This demonstrates its strong inhibitory effect on SCD1 across different species.
SCD1 is an endoplasmic reticulum membrane-bound protein that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), a rate-limiting step in de novo lipogenesis mdpi.comnih.gov. By inhibiting SCD1, this compound effectively reduces the production of MUFAs, thereby altering the cellular lipid landscape mdpi.comontosight.ai. The specificity of this compound for SCD1 has been confirmed by its selectivity over a range of kinases and hERG channels rndsystems.comtocris.com. Furthermore, the addition of oleic acid (OA), a primary product of SCD1 enzymatic activity, has been shown to rescue the inhibitory effects of this compound, providing direct evidence of its specific action on SCD1 google.com.
Table 1: SCD1 Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| SCD1 | 0.4 | rndsystems.comtocris.com |
| SCD1 | 6.3 | caymanchem.com |
| mSCD1 | <4 | cenmed.com |
| hSCD1 | 37 | cenmed.com |
Metabolomic Analysis (e.g., LC/MS for Lipid Profiles)
Metabolomic analysis, particularly utilizing liquid chromatography-mass spectrometry (LC/MS), is a powerful tool for comprehensively profiling the small molecule metabolites within a biological system. When applied to the study of this compound, this approach provides insights into the global metabolic changes induced by SCD1 inhibition, with a particular focus on lipid profiles.
LC-MS/MS-based metabolomics and lipidomics techniques enable the identification and quantification of hundreds of lipid species and other metabolites, offering a detailed snapshot of cellular metabolic states bohrium.comnih.govresearchgate.net. In studies investigating the impact of this compound, metabolomic analysis has revealed significant alterations in various metabolic pathways. For instance, a comprehensive study examined the combined effect of low glucose levels and this compound on cancer cell metabolic plasticity. The metabolomic analysis demonstrated substantial changes in glycolysis, amino acid metabolism, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP) bohrium.com.
Crucially, lipidomics analysis conducted in these studies revealed profound alterations in lipid profiles. Specifically, changes were observed in triglycerides (TGs) and free fatty acids, consistent with the role of SCD1 in fatty acid desaturation bohrium.com. This reflects the direct consequence of SCD1 inhibition by this compound on the cellular lipid composition. Such analyses are vital for understanding how this compound modulates cellular lipid homeostasis and its broader metabolic implications.
Table 2: Key Metabolomic and Lipidomic Findings with this compound
| Analytical Method | Metabolic Pathways Affected | Lipid Profile Alterations | Reference |
| LC-MS/MS | Glycolysis, Amino Acid Metabolism, TCA Cycle, Pentose Phosphate Pathway | Changes in Triglycerides (TGs) and Free Fatty Acids | bohrium.com |
Computational Approaches
Computational approaches play an increasingly vital role in modern drug discovery and characterization, offering efficient and cost-effective ways to predict molecular interactions and screen vast chemical libraries.
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are in silico techniques used to predict how a small molecule (ligand) binds to a protein (receptor) and to identify potential drug candidates from large databases. These methods are instrumental in understanding the binding mode and affinity of inhibitors to their target enzymes, such as SCD1 oncotarget.comresearchgate.netcomputabio.com.
This compound has served as a reference compound in various virtual screening workflows aimed at discovering novel SCD1 inhibitors oncotarget.com. Researchers utilize molecular docking algorithms, such as Glide within the Schrödinger suite, to simulate the binding of this compound and other known inhibitors to the SCD1 active site. These docking experiments often proceed through different levels of precision, from single-precision (SP) to extra-precision (XP) docking, to refine binding pose predictions and scoring google.comoncotarget.com.
The binding pocket of SCD1 has been characterized as a long, funnel-shaped region capable of accommodating its natural substrate, stearoyl-CoA oncotarget.com. Virtual screening strategies often integrate multiple computational filters, including shape-based screening, molecular docking, and 3D quantitative structure-activity relationship (QSAR) modeling, to identify compounds with optimal predicted binding affinities oncotarget.com. Furthermore, molecular dynamics (MD) simulations are frequently employed to analyze the stability of ligand-protein complexes and to gain a more dynamic understanding of their interactions researchgate.netrsc.org. These computational insights complement experimental findings, providing a comprehensive view of this compound's interaction with SCD1.
Synergistic and Combination Research Strategies
A 939572 in Combination with Chemotherapeutic Agents (e.g., Temsirolimus (B1684623) in ccRCC)
Studies have investigated the combinatorial application of this compound with chemotherapeutic agents, notably Temsirolimus, in clear cell renal cell carcinoma (ccRCC). Increased SCD1 expression is observed across all stages of ccRCC, supporting its viability aacrjournals.orgnih.gov. Both genetic knockdown and pharmacological inhibition of SCD1 using this compound have been shown to decrease tumor cell proliferation and induce apoptosis in vitro and in vivo aacrjournals.orgnih.gov.
This compound demonstrates a dose-dependent decrease in proliferation in various ccRCC cell lines, including Caki1, A498, Caki2, and ACHN, with IC50 values ranging from 6 nM to 65 nM at day 5 medchemexpress.com.
Table 1: this compound Proliferation Inhibition in ccRCC Cell Lines
| Cell Line | This compound IC50 (nM) at Day 5 medchemexpress.com |
| Caki1 | 65 |
| A498 | 50 |
| Caki2 | 65 |
| ACHN | 6 |
Combinatorial application of this compound with Temsirolimus, an mTOR inhibitor, has demonstrated synergistic inhibition of tumor growth both in vitro and in vivo aacrjournals.orgnih.govnih.govaacrjournals.org. In vivo studies using athymic nude mice bearing A498 ccRCC xenografts showed that while this compound or Temsirolimus monotherapy resulted in approximately 20-30% reductions in tumor volume compared to placebo control, the combination group yielded over a 60% decrease in tumor volume by study completion medchemexpress.com. This significant reduction was observed after approximately one week of treatment medchemexpress.com.
The mechanistic insight behind this synergy involves the induction of endoplasmic reticulum (ER) stress response signaling upon SCD1 inhibition by this compound aacrjournals.orgnih.govnih.govaacrjournals.org. This leads to the activation of the unfolded protein response (UPR), which, under prolonged stress, can initiate apoptosis nih.govaacrjournals.org.
Table 2: Tumor Volume Reduction in A498 ccRCC Xenografts (vs. Placebo Control) medchemexpress.com
| Treatment Group | Tumor Volume Reduction (%) |
| This compound Monotherapy | 20-30 |
| Temsirolimus Monotherapy | 20-30 |
| This compound + Temsirolimus Combination | >60 |
This compound in Combination with Autophagy Inhibitors (e.g., Amodiaquine (B18356) in NSCLC)
Research has explored the synergistic anti-tumor activity of this compound when combined with autophagy inhibitors, such as Amodiaquine, in non-small cell lung cancer (NSCLC) nih.govjst.go.jp. Autophagy is a crucial mechanism for metabolic adaptation and survival of tumor cells, especially under adverse tumor microenvironments nih.govjst.go.jp.
Studies in A549 lung cancer cells revealed that Amodiaquine (AQ) increased autophagosome numbers and the protein levels of LC3BII and p62, indicating a blockade of autophagic flux nih.govjst.go.jp. Transcriptomic analysis in A549 cells, with and without AQ exposure, identified stearoyl-CoA desaturase 1 (SCD1) as one of the most highly upregulated genes following AQ treatment nih.govjst.go.jp. This upregulation of SCD1 at both protein and mRNA levels suggested SCD1 as a potential therapeutic target following autophagy inhibition by AQ nih.govjst.go.jp.
The combination of Amodiaquine with SCD1 inhibition by this compound demonstrated robust synergistic anti-cancer efficacy in cell proliferation assays and in a lung cancer mouse xenograft model nih.govjst.go.jpuqam.camdpi.com. This combinatorial approach is considered a promising strategy for NSCLC treatment, as it inhibits the survival signal of autophagy while simultaneously targeting the upregulated SCD1 pathway nih.govjst.go.jpmdpi.com.
Combinatorial Approaches with Proteosome Inhibitors
This compound has also been investigated in combinatorial approaches with proteasome inhibitors, particularly in anaplastic thyroid carcinoma (ATC) cells. ATC is an aggressive and undifferentiated tumor type with limited therapeutic options mayo.edu.
Studies have shown that simultaneous administration of the SCD1 inhibitor this compound with proteasome inhibitors, such as Bortezomib or Carfilzomib, impaired the proliferation of THJ29T and THJ16T ATC cells and induced apoptosis mayo.edumdpi.comoup.com. Combination Index (CI) values confirmed a synergistic mode of action for these co-administered compounds oup.com.
The proposed mechanism for this synergy involves this compound-mediated activation of the UPR through SCD1 inhibition, which prompts the selective translation of ER stress response genes oup.com. This leads to pro-survival responses, including decreased translation, ER-associated degradation (ERAD), and chaperone-mediated protein refolding oup.com. The targeted inhibition of ERAD using proteasome inhibitors is thought to further induce cellular stress, ultimately resulting in tumor cell apoptosis oup.com.
While direct in vivo data for this compound with proteasome inhibitors was not detailed in the provided snippets, in vivo observations with another SCD1 inhibitor, MF-438, in combination with Carfilzomib, showed inhibition of tumor growth in a THJ16T xenograft model in mice, where MF-438 alone had no effect and Carfilzomib monotherapy had only a weak effect mdpi.com. This supports the potential of combining SCD1 inhibitors with proteasome inhibitors for enhanced anti-tumor activity.
Table 3: Synergistic Effects of this compound with Proteasome Inhibitors in ATC Cells
| Cell Lines | SCD1 Inhibitor | Proteasome Inhibitor | Observed Effect | Synergy Confirmation oup.com |
| THJ29T, THJ16T (ATC) | This compound | Bortezomib | Impaired proliferation, induced apoptosis | Combination Index (CI) values |
| THJ29T, THJ16T (ATC) | This compound | Carfilzomib | Impaired proliferation, induced apoptosis | Combination Index (CI) values |
Challenges and Future Directions in Scd1 Inhibitor Research with a 939572
Optimization of Therapeutic Index for SCD1 Inhibition
A primary challenge in the clinical development of SCD1 inhibitors is optimizing the therapeutic index to maximize efficacy while minimizing adverse effects. nih.gov Since SCD1 is widely expressed in human tissues, particularly in the liver and adipose tissue, systemic inhibition can lead to mechanism-based side effects. nih.govrsc.org
Mitigating Mechanism-Based Research Complications
The widespread function of SCD1 in normal physiology means that its systemic inhibition can cause complications. rsc.org Preclinical studies have linked persistent, whole-body SCD1 suppression to side effects such as dry eyes and alopecia. nih.gov These adverse effects are a direct consequence of the enzyme's mechanism of action in non-target tissues and have been a significant barrier to the clinical progression of many potent inhibitors. researchgate.net Therefore, a key area of research is to develop strategies that can uncouple the desired therapeutic effects in diseased tissues from the unwanted effects in normal tissues.
Strategies for Organ- or Tissue-Specific SCD1 Modulation
To circumvent the issues associated with systemic inhibition, research is increasingly focused on organ- or tissue-specific modulation of SCD1. esmed.org One major approach is the development of liver-targeted inhibitors, which are designed to concentrate their activity in the liver while sparing other tissues like the skin and eyes. rsc.org
A study using A-939572 highlighted the importance of tissue-specific roles. The research demonstrated that the beneficial effects of A-939572 on obesity and hepatic steatosis in mice were dependent on the inhibition of SCD1 in the intestine, but not the liver. nih.gov This finding suggests that targeting intestinal SCD1 could be a viable strategy for treating metabolic disorders, potentially avoiding the side effects associated with broader systemic or liver-specific inhibition. nih.gov Another potential strategy involves the creation of pro-drugs that are activated only in specific target tissues, thereby limiting exposure to sensitive organs. nih.gov
Exploration of Novel SCD1 Inhibitors and Analogues
The quest for SCD1 inhibitors with improved therapeutic profiles continues to drive medicinal chemistry efforts. A-939572 serves as an important chemical scaffold, but the exploration of novel and structurally diverse inhibitors is crucial. nih.govnih.gov Researchers have developed various classes of SCD1 inhibitors, including thiazole (B1198619) and thiadiazole analogues, pyridazine (B1198779) derivatives, and spirocyclic compounds. rsc.orgnih.gov The goal is to identify next-generation inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic properties that translate into a better safety profile. nih.govnih.gov For instance, the expansion of a 6-membered ring in a known inhibitor scaffold led to the discovery of a novel and highly potent 7-membered spiropiperidine-based SCD1 inhibitor. nih.gov
| Inhibitor | Chemical Class | Target Species | IC50 |
| A-939572 | Piperidine-aryl urea | mSCD1, hSCD1 | <4 nM, 37 nM selleckchem.com |
| CAY10566 | Thiazole derivative | Human | Not specified |
| MF-438 | Thiadiazole-pyridazine analog | Human | 2.3 nM esmed.org |
| CVT-11127 | Not specified | Human | Not specified |
| Compound 9 | Spiro[1,5-benzoxazepine-2,4'-piperidine] | hSCD1 | 10 nM nih.gov |
This table presents a selection of SCD1 inhibitors and their reported potencies. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Elucidating Complex Interplay with Lipid Metabolism and Cellular Signaling
SCD1 is a central enzyme in lipid metabolism, and its inhibition by compounds like A-939572 has profound effects on cellular processes. esmed.orgnih.gov By blocking the production of MUFAs, SCD1 inhibitors alter the ratio of saturated to unsaturated fatty acids, which impacts cell membrane fluidity, energy storage, and the synthesis of signaling molecules. esmed.orgnih.gov
A key mechanistic insight from studies with A-939572 is the induction of endoplasmic reticulum (ER) stress. nih.gov The accumulation of SFAs resulting from SCD1 inhibition can trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells. nih.govnih.gov This effect was observed in clear cell renal cell carcinoma (ccRCC) cells treated with A-939572 and could be reversed by the addition of exogenous oleic acid, confirming the on-target mechanism. nih.govmedchemexpress.com Furthermore, SCD1 activity is intricately linked with major cellular signaling pathways, including the AKT and AMPK pathways, which are central to regulating cell growth and metabolism. esmed.org A deeper understanding of this complex interplay is essential for identifying synergistic combination therapies and potential mechanisms of resistance. nih.govresearchgate.net
Identification of Predictive Biomarkers for SCD1 Inhibition
To improve the clinical success of SCD1 inhibitors, it is crucial to identify biomarkers that can predict which patients are most likely to respond to therapy. nih.gov The expression level of the SCD1 enzyme itself has emerged as a strong candidate for a predictive biomarker. nih.gov Numerous studies have shown that SCD1 is overexpressed in a wide range of cancers, including ccRCC, lung, breast, and colon cancer, and this high expression often correlates with tumor progression. nih.govnih.gov Therefore, assessing SCD1 expression in patient tumors via methods like immunohistochemistry could be a straightforward strategy to select patients for treatment with inhibitors like A-939572. nih.gov
Role of SCD1 Inhibition in Other Disease Models and Pathophysiological Processes Beyond Current Focus
While the primary research focus for SCD1 inhibitors has been on cancer and metabolic diseases like obesity and non-alcoholic fatty liver disease, the enzyme's fundamental role in lipid biology suggests its relevance in other pathophysiological processes. nih.govesmed.org For example, A-939572 has been shown to selectively induce cell death in undifferentiated human pluripotent stem cells, indicating a potential application in stem cell research and regenerative medicine. tocris.comcaymanchem.com Additionally, given the importance of lipid metabolism in skin health, SCD1 inhibitors are being explored for dermatological conditions. nih.gov The role of SCD1 in modulating inflammation and fibrosis also opens up avenues for investigating its inhibition in a broader range of diseases. esmed.org
Q & A
Q. How can systematic reviews or meta-analyses strengthen the evidence base for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
